molecular formula C6H3N2NaO5 B13797566 sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

Cat. No.: B13797566
M. Wt: 206.09 g/mol
InChI Key: JHVVLJBKNGNUIH-UHFFFAOYSA-M
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Description

Sodium 6-hydroxypyrazine-2-carboxylate (IUPAC: sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate) is a sodium salt derived from 6-oxo-1H-pyrazine-2-carboxylic acid. Its molecular formula is C₅H₃N₂O₃Na, with a pyrazine core featuring a carboxylate group at position 2 and an oxo group at position 6 . The compound exhibits high water solubility due to its ionic carboxylate group, making it suitable for pharmaceutical and industrial applications.

Properties

Molecular Formula

C6H3N2NaO5

Molecular Weight

206.09 g/mol

IUPAC Name

sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C6H4N2O5.Na/c9-2-1-7-3(5(10)11)4(8-2)6(12)13;/h1H,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

JHVVLJBKNGNUIH-UHFFFAOYSA-M

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of pyrazine derivatives with sodium hydroxide. One common method is the reaction of 2,3-pyrazinedicarboxylic acid with sodium hydroxide under controlled conditions to yield the sodium salt .

Industrial Production Methods

Industrial production methods for sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Sodium 6-Hydroxypyrazine-2-Carboxylate

  • Core structure: Monocyclic pyrazine.
  • Functional groups :
    • Carboxylate (-COO⁻Na⁺) at position 2.
    • Oxo (=O) at position 6.
  • Electron-withdrawing effects : The oxo group increases acidity and stabilizes the aromatic ring.

Comparative Analysis of Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Substituents/Functional Groups Key Differences from Target Reference
3-Fluoropyrazine-2-carboxylic acid Pyrazine - Fluorine at position 3
- Carboxylic acid (-COOH) at position 2
Fluorine (electron-withdrawing) enhances acidity; lacks oxo group at position 6.
3-Hydroxy-6-nitropyrazine-2-carboxamide Pyrazine - Hydroxy (-OH) at position 3
- Nitro (-NO₂) at position 6
- Carboxamide (-CONH₂) at position 2
Nitro group increases acidity significantly; carboxamide is less polar than carboxylate.
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1029721-02-5) Fused pyrazolo-pyrazine - Oxo at position 4
- Carboxylic acid at position 2
Bicyclic structure reduces solubility; oxo position differs.
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (906810-37-5) Pyrazine - Amino (-NH₂) at position 3
- Chlorine at position 6
- Piperazinyl group at position 5
- Methyl ester (-COOCH₃) at position 2
Chlorine and piperazinyl groups enhance lipophilicity; ester group requires hydrolysis for activation.
5-Bromo-2-oxo-1H-pyrazine-3-carboxamide (259793-88-9) Pyrazine - Bromine at position 5
- Oxo at position 2
- Carboxamide at position 3
Bromine increases molecular weight and steric hindrance; oxo position differs.

Solubility and Reactivity

  • Sodium 6-hydroxypyrazine-2-carboxylate : High water solubility due to ionic carboxylate.
  • 3-Fluoropyrazine-2-carboxylic acid : Moderate solubility (carboxylic acid form) .
  • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (86477-09-0): Low solubility (ester group) .

Biological Activity

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is a heterocyclic organic compound that has garnered attention due to its notable biological activities. This article presents a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate features a pyrazine ring with two carboxylate groups and an oxo group, contributing to its reactivity and biological activity. The compound's molecular formula is C₇H₆N₂O₄Na, indicating the presence of both acidic and basic functional groups that facilitate interactions with various biomolecules.

Biological Activities

Research has indicated that sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate possesses several biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in drug development.
  • Enzyme Interaction : The compound's ability to interact with enzymes can influence metabolic processes, potentially leading to therapeutic applications.

The mechanism of action for sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate involves its binding to specific protein targets, which may modulate enzymatic reactions and alter protein-protein interactions. This interaction is crucial for understanding its potential therapeutic benefits in various biological systems.

Antimicrobial Activity

A study highlighted the antimicrobial properties of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Studies

Research on enzyme inhibition indicated that sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in cells, providing insights into its therapeutic applications .

Comparative Analysis of Similar Compounds

The following table compares sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Sodium 5-Oxo-4H-Pyrazine-2-Carboxylic AcidPyrazine ring with oxo and carboxylateDifferent position of oxo group
Sodium 6-Hydroxypyrazine-2-CarboxylateHydroxyl instead of oxo groupHydroxyl group may alter solubility and reactivity
Sodium 4-HydroxybenzoateAromatic ring with hydroxyl and carboxylateNon-pyrazine structure; different biological activities

Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific arrangement of functional groups on the pyrazine ring, influencing its reactivity and biological properties compared to these similar compounds.

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